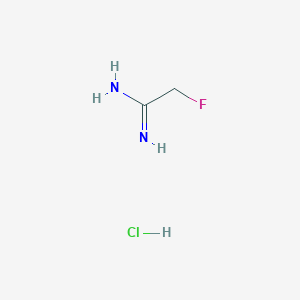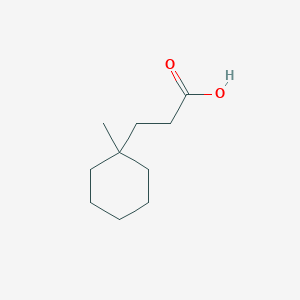
5-ACetyl-4-indanol
Vue d'ensemble
Description
5-Acetyl-4-indanol: is an organic compound that belongs to the class of indanols, which are derivatives of indane. Indanols are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes an indane ring system with an acetyl group at the 5-position and a hydroxyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing 5-Acetyl-4-indanol involves the condensation of 2-formyl-cyclopentanone with acetone in the presence of a base.
Ethyl Cyclopentylidene Acetate Method: Another method uses ethyl cyclopentylidene acetate as the starting material.
Industrial Production Methods:
Indan-5-sulfonic Acid Method: This method involves the fusion of indan-5-sulfonic acid potassium salt, followed by diazotization of 5-amino-indan and subsequent evaporation of the diazonium salt.
Oxidation and Hydrolysis: Another industrial method involves the oxidation of indan followed by hydrolysis to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Acetyl-4-indanol can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: It can undergo substitution reactions where the acetyl or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidized Products: Oxidation can yield products like 5-carboxy-4-indanol.
Reduced Products: Reduction can produce compounds like 5-ethyl-4-indanol.
Substituted Products: Substitution reactions can yield various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 5-Acetyl-4-indanol is used as a catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: It is used in studies related to enzyme inhibition and protein binding.
Medicine:
Drug Development: this compound is explored for its potential in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Agrochemicals: It is used in the formulation of agrochemicals for pest control.
Materials Science: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: 5-Acetyl-4-indanol inhibits specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: The compound can interfere with signal transduction pathways, affecting cellular processes such as growth and differentiation.
Comparaison Avec Des Composés Similaires
5-Indanol: Similar to 5-Acetyl-4-indanol but lacks the acetyl group.
4-Hydroxyindane: Similar structure but without the acetyl group at the 5-position.
5-Methyl-4-indanol: Similar structure with a methyl group instead of an acetyl group at the 5-position.
Uniqueness:
Functional Groups: The presence of both acetyl and hydroxyl groups in this compound makes it unique compared to its analogs.
Biological Activity:
Propriétés
IUPAC Name |
1-(4-hydroxy-2,3-dihydro-1H-inden-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7(12)9-6-5-8-3-2-4-10(8)11(9)13/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOCMAAVURAHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(CCC2)C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241478 | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28179-02-4 | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-4-hydroxy-1H-inden-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901241478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)






![1,3,4-trimethyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3121260.png)


![ethyl 2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3121282.png)
